Potency Gap in Tetrazole-Benzamide Series: XOR Inhibition (26.3 nM for 4-Cl vs. Unannotated for 4-Ethyl)
N-(4-Chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide (Xanthine oxidoreductase-IN-3) inhibits xanthine oxidoreductase with an IC50 of 26.3 nM, representing a high-potency benchmark within the 2H-tetrazol-5-yl benzamide sub-series . No equivalent biochemical IC50 has been reported for the 4-ethylphenyl analog (CAS 651769-93-6). The single-atom replacement of chlorine (σₚ = +0.23) by ethyl (σₚ ≈ –0.15) inverts the electronic character of the para substituent, which is predicted to alter hydrogen-bonding with the active-site residues of XOR and related purine-binding enzymes, transforming the SAR profile [1]. This divergence creates a clear rationale for acquiring the 4-ethylphenyl congener to map the electronic requirements of the target pocket.
Comparator: 4-Chloro analog, IC50 = 26.3 nM
Difference: ≥ 26.3 nM potency gap; electronic reversal (σₚ Cl +0.23 vs Et –0.15)
| Evidence Dimension | Xanthine oxidoreductase (XOR) inhibition IC50 |
|---|---|
| Target Compound Data | No reported IC50; available as a screening compound |
| Comparator Or Baseline | N-(4-Chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide: IC50 = 26.3 nM |
| Quantified Difference | ≥ 26.3 nM potency gap; electronic parameter reversal (Hammett σₚ: Cl = +0.23 vs. Et ≈ –0.15) |
| Conditions | Recombinant XOR enzyme inhibition assay (MedChemExpress reported value) |
Why This Matters
Procurement of the 4-ethylphenyl derivative fills a SAR gap that cannot be satisfied by purchasing the commercially available 4-chloro congener, enabling electronic mapping of the target binding site.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Hammett σₚ values for Cl and Et substituents). View Source
